molecular formula C21H19ClN2O4S B11224590 7-chloro-5-(methylsulfonyl)-N-(naphthalen-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-(naphthalen-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11224590
M. Wt: 430.9 g/mol
InChI Key: VGFNJCNGIIQZNA-UHFFFAOYSA-N
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Description

7-CHLORO-5-METHANESULFONYL-N-(NAPHTHALEN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-5-METHANESULFONYL-N-(NAPHTHALEN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common steps may include:

    Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Methanesulfonylation: Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base.

    Naphthyl Substitution: Coupling reactions to attach the naphthyl group.

    Carboxamide Formation: Amidation reactions to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the naphthyl or benzoxazepine rings.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups.

    Substitution: Various substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For instance, it might bind to enzymes or receptors, modulating their activity. The exact pathways would depend on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
  • 5-METHANESULFONYL-N-(NAPHTHALEN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE

Uniqueness

The presence of both the naphthyl and methanesulfonyl groups, along with the benzoxazepine core, makes 7-CHLORO-5-METHANESULFONYL-N-(NAPHTHALEN-1-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE unique. These structural features may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-naphthalen-1-yl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C21H19ClN2O4S/c1-29(26,27)24-12-11-20(28-19-10-9-15(22)13-18(19)24)21(25)23-17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13,20H,11-12H2,1H3,(H,23,25)

InChI Key

VGFNJCNGIIQZNA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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